molecular formula C12H10N6O2S B10999477 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10999477
M. Wt: 302.31 g/mol
InChI Key: IUQOQDOTDDEDMU-UHFFFAOYSA-N
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Description

3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a combination of pyridine, oxadiazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives, often under acidic or basic conditions.

    Coupling of the Rings: The final step involves coupling the oxadiazole and thiadiazole rings with a propanamide linker, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and thiadiazole rings.

    Reduction: Reduction reactions can occur, especially at the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is studied for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for new drugs.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-4-yl)-1,2,4-oxadiazole
  • N-(1,3,4-thiadiazol-2-yl)propanamide
  • 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide

Uniqueness

What sets 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide apart is the combination of its three distinct heterocyclic rings. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs. For example, the presence of both oxadiazole and thiadiazole rings can enhance its ability to interact with multiple biological targets, potentially leading to more potent and selective bioactivity.

Biological Activity

The compound 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H10N6O Molecular Formula \text{C}_{12}\text{H}_{10}\text{N}_6\text{O}\quad \text{ Molecular Formula }

This structure features a pyridine ring and a thiadiazole moiety, both of which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of thiadiazole and oxadiazole exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of This compound are summarized in the following sections.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • In vitro studies demonstrated that compounds with similar structures significantly decreased cell viability in various cancer cell lines such as human breast (T47D), colon (HT-29), and leukemia (Jurkat) cells .
CompoundCancer Cell LineEffect on Viability
1T47DDecreased
2HT-29Decreased
3JurkatDecreased

The mechanism of action is believed to involve the induction of apoptosis through caspase activation pathways. Specifically, compounds similar to our target compound have shown selective inhibition of caspases 3 and 9 .

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The presence of the thiadiazole moiety has been linked to reduced production of pro-inflammatory cytokines in cellular models .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies indicating that thiadiazole derivatives exhibit significant activity against various bacterial strains. Research has shown that these compounds can disrupt bacterial cell walls and inhibit growth .

Case Studies

  • Case Study: Anticancer Efficacy
    • A study evaluated the effects of a related thiadiazole derivative on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups.
  • Case Study: Inflammatory Response
    • In a model of induced inflammation, administration of a similar oxadiazole derivative resulted in a marked decrease in edema and inflammatory markers.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound with target proteins involved in apoptosis and inflammation. These studies suggest favorable interactions with caspase enzymes, supporting its role as an anti-apoptotic agent .

Properties

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C12H10N6O2S/c19-9(15-12-17-14-7-21-12)1-2-10-16-11(18-20-10)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,15,17,19)

InChI Key

IUQOQDOTDDEDMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)NC3=NN=CS3

Origin of Product

United States

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